![molecular formula C17H14F3NO5S B2780365 3,5-Dimethylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate CAS No. 957482-64-3](/img/structure/B2780365.png)
3,5-Dimethylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate
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Description
“3,5-Dimethylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate” is a chemical compound with the molecular formula C17H14F3NO5S . It has an average mass of 401.357 Da and a monoisotopic mass of 401.054474 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a 3,5-dimethylphenyl group attached to a sulfinyl acetate group, which is further substituted with a 2-nitro-4-(trifluoromethyl)phenyl group .
Scientific Research Applications
Nitration and Rearomatization Processes
Research has explored the nitration of dimethylacetophenone and dimethylbenzophenone, leading to the formation of various nitro derivatives and adducts. The rearomatization of these adducts under mildly acidic conditions results in the formation of acetyl- and benzoyl-dimethylphenyl acetates. Strongly acidic conditions lead to elimination reactions and shifts of the nitro group, forming nitro derivatives of the parent ketones. This process involves the intermediate formation of an ipso-cyclohexadienyl cation, which can be trapped to form biphenyl derivatives (Fischer, Greig, & Röderer, 1975).
Kinetics and Mechanisms of Base Reactions
The kinetics of the reaction of trifluoro bis-nitrophenyl ethane with piperidine and pyrrolidine bases in various solvents have been reported. The reaction complexity leads to multiple products through intermediate steps. The study provides insights into the multistep mechanism and the effects of primary and secondary amines on the reaction progression (Jarczewski, Schroeder, & Dworniczak, 1986).
Molecular Structures and Crystallography
Crystallographic studies of diphenyl sulfones have revealed the distorted tetrahedral bonding geometry of sulfur atoms and the perpendicular orientation of phenyl rings in compounds such as 2,6-dimethylphenyl 4-nitrophenyl sulfone. These structural insights are crucial for understanding the molecular interactions and stability of such compounds (Jeyakanthan et al., 1998).
properties
IUPAC Name |
(3,5-dimethylphenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO5S/c1-10-5-11(2)7-13(6-10)26-16(22)9-27(25)15-4-3-12(17(18,19)20)8-14(15)21(23)24/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWHSRWHOUIGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate |
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